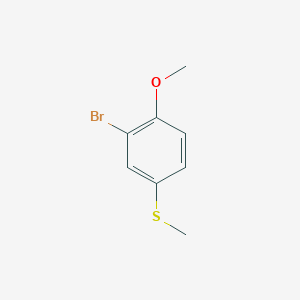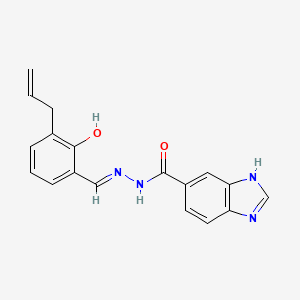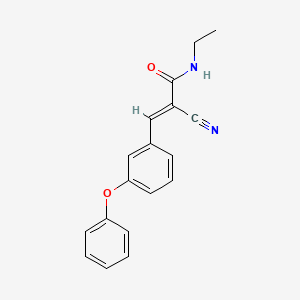
3-(1-Methyl-2-pyrrolidinyl)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-2-pyrrolidinyl)indole: , also known by its chemical formula C₁₄H₁₈N₂ , is an indole derivative. Indoles are significant heterocyclic compounds found in natural products, drugs, and various biological systems. They play a crucial role in cell biology and have attracted attention due to their potential biological activities .
準備方法
Synthetic Routes:: Several synthetic methods exist for preparing 3-(1-Methyl-2-pyrrolidinyl)indole. One common approach is the Fischer indole synthesis , which involves the reaction of a cyclohexanone derivative with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst. This method yields the tricyclic indole product .
Industrial Production:: While specific industrial production methods may vary, the Fischer indole synthesis or related approaches are likely employed on a larger scale for commercial production.
化学反応の分析
Reactivity:: 3-(1-Methyl-2-pyrrolidinyl)indole can undergo various chemical reactions, including:
Oxidation: Oxidative processes can modify the indole ring.
Reduction: Reduction reactions may lead to the formation of reduced indole derivatives.
Substitution: Substituents can be introduced at different positions on the indole ring.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides).
Major Products:: The specific products depend on the reaction conditions and substituents present. For example, oxidation may yield oxindole derivatives, while reduction could lead to dihydroindole compounds.
科学的研究の応用
3-(1-Methyl-2-pyrrolidinyl)indole finds applications in:
Medicine: It may exhibit anticancer, antimicrobial, or other therapeutic effects.
Chemistry: As a building block for more complex molecules.
Biology: Studying cellular processes involving indole derivatives.
作用機序
The compound likely exerts its effects through interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
類似化合物との比較
While I don’t have a specific list of similar compounds, researchers often compare 3-(1-Methyl-2-pyrrolidinyl)indole to related indole derivatives to understand its unique properties and applications.
特性
CAS番号 |
7236-83-1 |
|---|---|
分子式 |
C13H16N2 |
分子量 |
200.28 g/mol |
IUPAC名 |
3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-15-8-4-7-13(15)11-9-14-12-6-3-2-5-10(11)12/h2-3,5-6,9,13-14H,4,7-8H2,1H3 |
InChIキー |
FNTDGCHSJHAFAV-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1C2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane](/img/structure/B12004891.png)

![4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide](/img/structure/B12004903.png)
![3-Propyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12004909.png)


![1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol](/img/structure/B12004933.png)
![2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B12004939.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12004946.png)

![5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004971.png)
